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Compound of Interest

Compound Name: 10,10-Dimethylanthrone

Cat. No.: B028749

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Uberblick tber die
Derivatisierungsreaktionen von 10,10-Dimethylanthron, einer Schltisselverbindung in der
organischen Synthese und pharmazeutischen Entwicklung. Wir untersuchen die Reaktivitat
dieses vielseitigen Molekuls und stellen detaillierte Protokolle fir seine Umwandlung in
verschiedene Derivate zur Verfigung, wobei der Schwerpunkt auf den zugrunde liegenden
chemischen Prinzipien und praktischen Versuchsdurchfiihrungen liegt.

Einfuhrung in 10,10-Dimethylanthron

10,10-Dimethylanthron (CAS: 5447-86-9) ist ein tricyclisches aromatisches Keton mit der
Summenformel CisH140.[1][2] Seine Struktur zeichnet sich durch ein Anthracengerist aus, das
an der C10-Position mit zwei Methylgruppen substituiert ist. Diese geminalen Dimethylgruppen
sind ein entscheidendes Merkmal, das die Reaktivitat des Molekils im Vergleich zum
unsubstituierten Anthron maf3geblich beeinflusst. Sie verhindern die Enolisierung zum
tautomeren Anthrol, wodurch das Molekul in der Ketoform "gefangen" ist und spezifische
Reaktionswege aufweist.[3]

Aufgrund seiner einzigartigen Struktur dient 10,10-Dimethylanthron als wichtiger Baustein in
der organischen Synthese, insbesondere als Vorlaufer fur die Herstellung des tricyclischen
Antidepressivums Melitracen-Hydrochlorid.[1][4] Die Fahigkeit, sowohl an der Carbonylgruppe
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als auch am aromatischen Ringsystem selektiv funktionalisiert zu werden, macht es zu einem
wertvollen Werkzeug fur die Entwicklung neuer pharmazeutischer Wirkstoffe und
Funktionsmaterialien.[3]

Tabelle 1: Physikalisch-chemische Eigenschaften von 10,10-Dimethylanthron

Eigenschaft Wert

Summenformel C16H140

Molmasse 222,28 g/mol [1]

Aussehen Weil3es bis leicht gelbliches Pulver[2]
Schmelzpunkt 101-103 °C[1][4]

CAS-Nummer 5447-86-9[2]

Derivatisierung an der Carbonylgruppe

Die Carbonylgruppe am C9-Atom ist das primare Zentrum fur nukleophile Angriffe und
Reduktionsreaktionen.

Grignard-Reaktion: Synthese von Melitracen-Vorlaufern

Eine der bedeutendsten Anwendungen von 10,10-Dimethylanthron ist seine Reaktion mit
Grignard-Reagenzien zur Synthese von tertiaren Alkoholen, die als Zwischenprodukte fr
Melitracen dienen.[1][5][6] Die Reaktion mit 3-(N,N-Dimethylamino)propylmagnesiumchlorid
fuhrt zur Bildung eines Magnesiumalkoxids, das nach wassriger Aufarbeitung den
entsprechenden tertidren Alkohol liefert.[1]
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Abbildung 1: Allgemeiner Arbeitsablauf der Grignard-Reaktion mit 10,10-Dimethylanthron.
Protokoll 1: Synthese von 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydro-9-anthrol

 Sicherheitshinweis: Grignard-Reaktionen sind feuchtigkeitsempfindlich und missen unter
einer inerten Atmosphare (z. B. Stickstoff oder Argon) durchgefiihrt werden. Lésungsmittel
und Glasgeréate miussen absolut trocken sein.

» Vorbereitung des Grignard-Reagenzes: In einem trockenen Dreihalskolben, ausgestattet mit
einem Ruckflusskuhler, Tropftrichter und Magnetriihrer, werden Magnesiumspéane (1,2
Aquivalente) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Eine kleine Menge 3-Chlor-
N,N-dimethylpropan-1-amin (1,1 Aquivalente) in THF wird zugegeben, um die Reaktion zu
initiieren. Nach dem Start der Reaktion wird die restliche Lésung des Chlorids langsam
zugetropft, um eine moderate Ruckflussreaktion aufrechtzuerhalten. Nach beendeter
Zugabe wird die Mischung fur eine weitere Stunde unter Ruckfluss erhitzt.

« Grignard-Addition: Die Losung von 10,10-Dimethylanthron (1,0 Aquivalent) in wasserfreiem
THF wird bei 0 °C langsam zum vorbereiteten Grignard-Reagenz getropft.

e Reaktionsdurchfihrung: Nach der Zugabe wird das Reaktionsgemisch fur 2-3 Stunden bei
Raumtemperatur gerthrt. Der Fortschritt der Reaktion kann mittels
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Dunnschichtchromatographie (DC) verfolgt werden.

o Aufarbeitung: Die Reaktion wird durch langsame Zugabe einer gesattigten wassrigen
Ammoniumchloridlésung bei 0 °C gequencht. Die organische Phase wird abgetrennt und die
wassrige Phase mehrmals mit Diethylether oder Ethylacetat extrahiert.

« |solierung: Die vereinigten organischen Phasen werden mit gesattigter Kochsalzlésung
gewaschen, Uber wasserfreiem Natriumsulfat getrocknet und das Losungsmittel unter
reduziertem Druck entfernt.

e Reinigung: Der rohe tertidre Alkohol kann durch Umkristallisation oder
Saulenchromatographie gereinigt werden, um das gewunschte Produkt zu erhalten.

Reduktion der Carbonylgruppe

Die Carbonylgruppe von 10,10-Dimethylanthron kann selektiv zu einem sekundaren Alkohol
reduziert werden, was zu 10,10-Dimethyl-9,10-dihydro-9-anthrol fuhrt. Starke Reduktionsmittel
wie Natriumborhydrid (NaBHa4) oder Lithiumaluminiumhydrid (LiAIH4) sind flr diese
Umwandlung wirksam.[7][8]

NaBHa4 oder LiAlHa
\ 1. Reduktionsmittel ( o
(10,10-Dimethylanthron ) in THE/MeOH _,, 10,10-Dimethy|-9,10-dihydr0-9-anthroD Al\j:‘/:rsl;seriltgu?ﬁg
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Abbildung 2: Reduktion der Carbonylgruppe von 10,10-Dimethylanthron.
Protokoll 2: Reduktion von 10,10-Dimethylanthron mit Natriumborhydrid

 Ansatz: 10,10-Dimethylanthron (1,0 Aquivalent) wird in einem geeigneten Losungsmittel wie
Methanol oder einem THF/Methanol-Gemisch in einem Rundkolben geldst.[9]
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Reaktion: Der Kolben wird in ein Eisbad gestellt, um die Temperatur auf 0 °C zu senken.
Natriumborhydrid (1,5-2,0 Aquivalente) wird langsam in Portionen zu der gertihrten Lésung
gegeben.[10]

Uberwachung: Die Reaktion wird bei 0 °C fiir 1-2 Stunden geruhrt und der Fortschritt mittels
DC Uberwacht.[11]

Aufarbeitung: Nach vollstandiger Umsetzung wird die Reaktion durch vorsichtige Zugabe
von Wasser oder verdinnter Salzsaure bei 0 °C gequencht, um tberschissiges NaBHa zu
zersetzen.

Extraktion: Das Produkt wird mit einem organischen Losungsmittel (z. B. Ethylacetat)
extrahiert. Die organische Phase wird mit Wasser und gesattigter Kochsalzlésung
gewaschen.

Isolierung und Reinigung: Die organische Phase wird getrocknet (z. B. mit Na2SOa), filtriert
und das L6sungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation
gereinigt werden.

Wittig-Reaktion: Synthese von Alkenen

Die Wittig-Reaktion ermdglicht die Umwandlung der Carbonylgruppe in eine exocyclische
Doppelbindung durch Reaktion mit einem Phosphorylid.[12][13] Diese Reaktion ist besonders
natzlich fur die Synthese von Melitracen, bei der das Alkohol-Zwischenprodukt dehydratisiert
wird, was einer Wittig-ahnlichen Umwandlung entspricht. Eine direkte Wittig-Reaktion mit
einem Ylid wie Methylentriphenylphosphoran kann zur Synthese von 9-Methylen-10,10-
dimethyl-9,10-dihydroanthracen fuhren.

Protokoll 3: Wittig-Olefinierung von 10,10-Dimethylanthron

 Ylid-Herstellung: In einem trockenen, mit Inertgas gesptlten Kolben wird
Methyltriphenylphosphoniumbromid (1,1 Aquivalente) in wasserfreiem THF suspendiert.[14]
Die Suspension wird auf 0 °C gekuhlt und eine starke Base wie n-Butyllithium (n-BuLi) oder
Kalium-tert-butanolat (t-BuOK) (1,05 Aquivalente) wird langsam zugegeben, was zur Bildung
des orange-roten Ylids fuhrt.[15]
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 Reaktion: Eine Lésung von 10,10-Dimethylanthron (1,0 Aquivalent) in wasserfreiem THF
wird bei 0 °C langsam zu der Ylid-L6sung getropft.

o Durchfiihrung: Das Reaktionsgemisch wird fir mehrere Stunden bei Raumtemperatur
gerihrt, bis die Umsetzung laut DC-Analyse vollstandig ist.

o Aufarbeitung: Die Reaktion wird mit gesattigter wassriger Ammoniumchloridldsung
gequencht. Die Phasen werden getrennt und die wassrige Phase mit Diethylether extrahiert.

» Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und
eingeengt. Das Produkt wird durch Saulenchromatographie vom Triphenylphosphinoxid-
Nebenprodukt getrennt, um das reine Alken zu erhalten.

Derivatisierung am aromatischen Ringsystem

Die beiden Benzolringe des Anthron-Gerusts sind zuganglich fur elektrophile aromatische
Substitutionsreaktionen (S_EAr), was die Einfihrung verschiedener funktioneller Gruppen
ermdglicht.[3]

Halogenierung

Die Bromierung ist eine typische S_EAr-Reaktion, die zur Einfihrung von Bromatomen in das
aromatische System fihrt. Ein Patent beschreibt die Synthese von 2-Brom-10,10-
dimethylanthron, was die Regioselektivitat der Reaktion unter bestimmten Bedingungen
hervorhebt.[2]

Protokoll 4: Bromierung von 10,10-Dimethylanthron

 Sicherheitshinweis: Brom ist hochkorrosiv und giftig. Arbeiten Sie in einem gut belifteten
Abzug und tragen Sie geeignete Schutzausristung.

e Ansatz: 10,10-Dimethylanthron (1,0 Aquivalent) wird in einem geeigneten inerten
Losungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff gelost.

« Reaktion: Eine Lésung von Brom (1,0-1,1 Aquivalente) im selben Losungsmittel wird
langsam bei Raumtemperatur oder gekihlt zu der gertihrten Losung getropft. Die Reaktion
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kann durch einen Lewis-Saure-Katalysator wie Eisen(lIl)-bromid (FeBrs) beschleunigt
werden.

o Durchfuihrung: Die Mischung wird fur einige Stunden bei Raumtemperatur gerthrt. Der
entstehende Bromwasserstoff wird neutralisiert (z. B. durch eine Gaswaschflasche).

o Aufarbeitung: Die Reaktionsmischung wird mit einer wassrigen Natriumthiosulfatlésung
gewaschen, um Uberschissiges Brom zu entfernen, gefolgt von Wasser und gesattigter
Kochsalzlésung.

 Isolierung: Die organische Phase wird getrocknet, filtriert und das Lésungsmittel abdestilliert.
Das Rohprodukt wird durch Umkristallisation gereinigt.

Friedel-Crafts-Acylierung

Die Friedel-Crafts-Acylierung fiihrt eine Acylgruppe in den aromatischen Ring ein und erzeugt
so ein Keton. Diese Reaktion erfordert eine Lewis-Saure als Katalysator, typischerweise
Aluminiumchlorid (AICI3).[16][17]
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Abbildung 3: Schematische Darstellung der Friedel-Crafts-Acylierung.
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Protokoll 5: Friedel-Crafts-Acylierung von 10,10-Dimethylanthron

e Ansatz: In einem trockenen, mit Inertgas gespulten Kolben wird wasserfreies
Aluminiumchlorid (1,2 Aquivalente) in einem trockenen, inerten Lésungsmittel (z. B.
Dichlormethan oder Schwefelkohlenstoff) suspendiert. Die Mischung wird auf 0 °C gekuhlt.

e Bildung des Acylium-lons: Das entsprechende Acylchlorid (z. B. Acetylchlorid, 1,1
Aquivalente) wird langsam zu der Suspension getropft.[16]

 Reaktion: Eine Lésung von 10,10-Dimethylanthron (1,0 Aquivalent) im selben Lésungsmittel
wird langsam zu der Reaktionsmischung bei 0 °C gegeben.

e Durchfiihrung: Nach der Zugabe wird das Eisbad entfernt und die Mischung bei
Raumtemperatur geriihrt, bis die Reaktion abgeschlossen ist (Uberwachung durch DC).

» Aufarbeitung: Die Reaktion wird vorsichtig auf eine Mischung aus Eis und konzentrierter
Salzsaure gegossen, um den Aluminiumchlorid-Komplex zu zersetzen.[16]

» Extraktion und Reinigung: Die organische Schicht wird abgetrennt, mit Wasser, gesattigter
Natriumbicarbonatldsung und Kochsalzldsung gewaschen, getrocknet und eingeengt. Das
Produkt wird durch Saulenchromatographie oder Umkristallisation gereinigt.

Zusammenfassung und Ausblick

10,10-Dimethylanthron ist eine robuste und vielseitige Plattform fir die chemische Synthese.
Die in diesem Leitfaden beschriebenen Derivatisierungsreaktionen — einschlie3lich Grignard-
Additionen, Reduktionen, Wittig-Olefinierungen und elektrophilen aromatischen Substitutionen
— erdffnen ein breites Spektrum an Méglichkeiten zur Erzeugung komplexer Molektle. Die
bereitgestellten Protokolle dienen als Ausgangspunkt fiir Forscher, um diese Reaktionen zu
optimieren und neue Derivate mit potenziellen Anwendungen in der Pharmazie und den
Materialwissenschaften zu entwickeln. Die gezielte Modifikation an der Carbonylgruppe oder
dem aromatischen System ermdglicht die Feinabstimmung der sterischen und elektronischen
Eigenschaften, was fur die Struktur-Wirkungs-Beziehungsstudien in der
Arzneimittelentwicklung von entscheidender Bedeutung ist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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